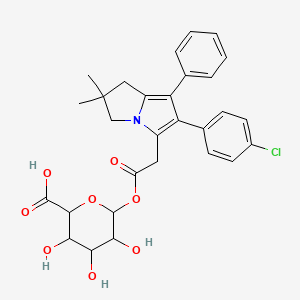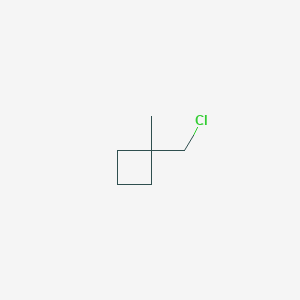![molecular formula C14H24N2O4 B12284822 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[331]nonan-3,7-dicarboxylat ist eine komplexe organische Verbindung mit einer bicyclischen Struktur, deren Kern aus Diazabicyclononan besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[3.3.1]nonan-3,7-dicarboxylat umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess beinhaltet häufig die Bildung des bicyclischen Kerns durch Cyclisierungsreaktionen, gefolgt von der Einführung von tert-Butyl- und Methylgruppen durch Veresterungsreaktionen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, die Vorteile in Bezug auf Effizienz, Skalierbarkeit und Nachhaltigkeit bieten. Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu einer gleichmäßigen Produktqualität und weniger Abfall führt .
Chemische Reaktionsanalyse
Reaktionstypen
3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[3.3.1]nonan-3,7-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während Substitutionsreaktionen eine große Auswahl an funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung für Forschungsanwendungen erhöht wird.
Wissenschaftliche Forschungsanwendungen
3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[3.3.1]nonan-3,7-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Werkzeug bei der Untersuchung von Enzymmechanismen und Rezeptorbindung macht.
Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung werden untersucht, insbesondere bei der Behandlung neurologischer Störungen und als antimikrobielles Mittel.
Wirkmechanismus
Der Wirkmechanismus von 3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[3.3.1]nonan-3,7-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die bicyclische Struktur der Verbindung ermöglicht es ihr, mit hoher Spezifität in Bindungsstellen einzupassen und die Aktivität dieser Zielstrukturen zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig von der Art des Ziels und der beteiligten Pfade.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.
Wissenschaftliche Forschungsanwendungen
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tropanalkaloide: Verbindungen wie Atropin und Scopolamin haben eine ähnliche bicyclische Struktur und sind bekannt für ihre biologischen Aktivitäten.
Diazabicycloverbindungen: Andere Diazabicycloverbindungen, wie z. B. 1,4-Diazabicyclo[2.2.2]octan, weisen ebenfalls einzigartige chemische und biologische Eigenschaften auf.
Einzigartigkeit
Was 3-O-tert-Butyl-7-O-methyl-(1S,5R)-3,9-Diazabicyclo[3.3.1]nonan-3,7-dicarboxylat auszeichnet, ist sein spezifisches Substitutionsschema, das ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein von tert-Butyl- und Methylestergruppen erhöht seine Stabilität und Löslichkeit, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C14H24N2O4 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-11(8-16)15-10/h9-11,15H,5-8H2,1-4H3/t9?,10-,11+ |
InChI-Schlüssel |
GLTXOTSBWAISRB-FGWVZKOKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)N2)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


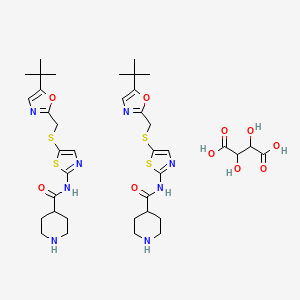
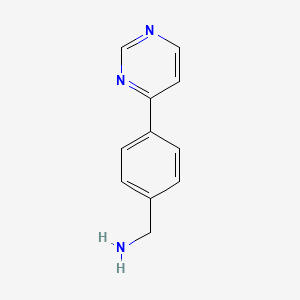
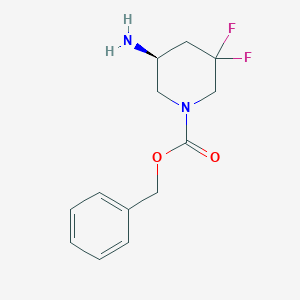
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

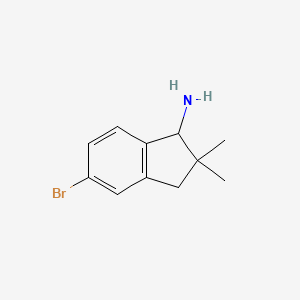

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)


